6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Asymmetric Synthesis
Indoline derivatives are employed in organocatalytic asymmetric Michael-Michael cascade reactions to construct highly functionalized N-fused piperidinoindoline compounds. These reactions yield complex molecules with multiple contiguous stereocenters, demonstrating the utility of indolin-3-one derivatives in synthesizing structurally intricate compounds with excellent enantioselectivities and yields (Zhao et al., 2014).
Synthesis of Constrained Amino Acids
The synthesis of conformationally constrained tryptophan derivatives using indoline-based chemistry highlights another application. These derivatives are valuable for peptide and peptoid conformation elucidation studies, demonstrating the role of indoline scaffolds in probing the structure-activity relationships of biologically active peptides (Horwell et al., 1994).
Antitumor and Antimicrobial Applications
Indolo[2,3-b]quinoline derivatives have shown significant cytotoxic and antimicrobial activities, indicating their potential as antitumor and antimicrobial agents. Their interaction with DNA topoisomerase II, leading to DNA cleavage, underlines their therapeutic potential in treating cancer and infections (Peczyńska-Czoch et al., 1994).
Structural Studies
Crystal structure analysis of indoline derivatives, such as 4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione, provides insight into the conformational dynamics and intermolecular interactions of these compounds. Such studies are essential for understanding the structural basis of their reactivity and biological activity (Mathusalini et al., 2015).
Materials Science
In materials science, triarylamines based on the 6H-indolo[2,3-b]quinoxaline core are synthesized for their optical properties. These compounds are characterized by their absorption and emission spectra, thermal stability, and electrochemical behavior, showcasing the applicability of indoline derivatives in developing new materials for optoelectronic devices (Thomas & Tyagi, 2010).
Mechanism of Action
Properties
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-17(22)11-14-10-13(6-7-15(14)19-20)18(23)21-9-8-12-4-2-3-5-16(12)21/h2-5,11,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBFXXNTRTZDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.